molecular formula C16H15NO4 B249540 2-{[(4-Carboxybenzyl)amino]methyl}benzoic acid

2-{[(4-Carboxybenzyl)amino]methyl}benzoic acid

Cat. No. B249540
M. Wt: 285.29 g/mol
InChI Key: MLSHAHIKVOBNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Carboxybenzyl)amino]methyl}benzoic acid, commonly known as CBMA, is a synthetic compound that has been widely used in scientific research due to its unique properties. CBMA is a carboxylated derivative of benzylamine, and its chemical structure consists of a benzene ring attached to a carboxylic acid group and an amino group.

Mechanism of Action

CBMA binds to proteins through its carboxylic acid group and amino group. CBMA has been found to bind to GPCRs, which are a class of membrane proteins that play a key role in cell signaling. CBMA binds to the extracellular domain of GPCRs and has been found to modulate the activity of these receptors. CBMA has also been found to bind to other proteins, such as enzymes and transporters, and has been found to modulate their activity as well.
Biochemical and Physiological Effects
CBMA has been found to have a variety of biochemical and physiological effects. CBMA has been found to modulate the activity of GPCRs, which play a key role in a variety of physiological processes, such as vision, taste, and smell. CBMA has also been found to modulate the activity of enzymes, which play a key role in metabolism and other biochemical processes. CBMA has been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

CBMA has several advantages for lab experiments. CBMA is a fluorescent molecule, which makes it useful in fluorescence microscopy and imaging studies. CBMA is also a small molecule, which makes it easy to synthesize and modify. However, CBMA has some limitations for lab experiments. CBMA is not water-soluble, which makes it difficult to use in aqueous solutions. CBMA is also not stable in acidic conditions, which limits its use in acidic environments.

Future Directions

There are several future directions for CBMA research. CBMA has been found to be a useful tool for drug discovery, and further research could lead to the development of new drugs. CBMA has also been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for a variety of diseases. Further research could lead to the development of CBMA-based therapeutics. CBMA could also be used in the development of new imaging techniques and probes for studying protein-protein interactions.

Synthesis Methods

The synthesis of CBMA involves the reaction of benzylamine with 4-carboxybenzaldehyde in the presence of a catalyst. The reaction occurs through a condensation reaction, where the amino group of benzylamine reacts with the aldehyde group of 4-carboxybenzaldehyde to form an imine intermediate. The imine intermediate is then reduced to CBMA using a reducing agent such as sodium borohydride. The final product is obtained as a white crystalline powder.

Scientific Research Applications

CBMA has been widely used in scientific research due to its unique properties. CBMA is a fluorescent molecule, which makes it useful in fluorescence microscopy and imaging studies. CBMA has also been used as a probe to study the binding of small molecules to proteins. CBMA has been used to study the binding of ligands to G protein-coupled receptors (GPCRs) and has been found to be a useful tool for drug discovery.

properties

Product Name

2-{[(4-Carboxybenzyl)amino]methyl}benzoic acid

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-[[(4-carboxyphenyl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C16H15NO4/c18-15(19)12-7-5-11(6-8-12)9-17-10-13-3-1-2-4-14(13)16(20)21/h1-8,17H,9-10H2,(H,18,19)(H,20,21)

InChI Key

MLSHAHIKVOBNGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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